molecular formula C14H10N6OS B14924756 N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(4-methyl-1,3-benzothiazol-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14924756
M. Wt: 310.34 g/mol
InChI Key: LENQRAXRQCGANI-UHFFFAOYSA-N
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Description

N~2~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that combines the structural features of benzothiazole, triazole, and pyrimidine

Preparation Methods

The synthesis of N2-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Intermediate: The synthesis begins with the preparation of a substituted 2-amino-benzothiazole intermediate.

    Cyclization to Form Triazolopyrimidine: The benzothiazole intermediate is then reacted with appropriate reagents to form the triazolopyrimidine core.

    Amide Coupling: The final step involves the coupling of the triazolopyrimidine with a carboxamide group.

Chemical Reactions Analysis

N~2~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

    Coupling Reactions: The amide group can be involved in coupling reactions to form more complex derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of N2-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .

Properties

Molecular Formula

C14H10N6OS

Molecular Weight

310.34 g/mol

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H10N6OS/c1-8-4-2-5-9-10(8)16-14(22-9)18-12(21)11-17-13-15-6-3-7-20(13)19-11/h2-7H,1H3,(H,16,18,21)

InChI Key

LENQRAXRQCGANI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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